4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde 4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde
Brand Name: Vulcanchem
CAS No.: 861928-21-4
VCID: VC13781378
InChI: InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-8-11(14)7-6-10(12)9-15/h6-9H,1-5H3
SMILES: CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O
Molecular Formula: C13H19BrO2Si
Molecular Weight: 315.28 g/mol

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde

CAS No.: 861928-21-4

Cat. No.: VC13781378

Molecular Formula: C13H19BrO2Si

Molecular Weight: 315.28 g/mol

* For research use only. Not for human or veterinary use.

4-Bromo-2-[(tert-butyldimethylsilyl)oxy]benzaldehyde - 861928-21-4

Specification

CAS No. 861928-21-4
Molecular Formula C13H19BrO2Si
Molecular Weight 315.28 g/mol
IUPAC Name 4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde
Standard InChI InChI=1S/C13H19BrO2Si/c1-13(2,3)17(4,5)16-12-8-11(14)7-6-10(12)9-15/h6-9H,1-5H3
Standard InChI Key PGJQGQLSEFRHPT-UHFFFAOYSA-N
SMILES CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O
Canonical SMILES CC(C)(C)[Si](C)(C)OC1=C(C=CC(=C1)Br)C=O

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound has the molecular formula C₁₃H₁₉BrO₂Si and a molecular weight of 315.28 g/mol. Its IUPAC name is 4-bromo-2-[tert-butyl(dimethyl)silyl]oxybenzaldehyde, reflecting the tert-butyldimethylsilyl (TBDMS) group at the 2-position and a bromine atom at the 4-position of the benzaldehyde ring .

Key Structural Attributes:

  • Aldehyde Group: The formyl (-CHO) moiety at the 1-position provides a site for nucleophilic addition or oxidation reactions.

  • Bromine Substituent: The electron-withdrawing bromine atom at the 4-position facilitates electrophilic aromatic substitution or transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura reactions).

  • TBDMS Ether: The bulky silyl group at the 2-position protects hydroxyl groups during synthesis, enhancing stability and directing regioselectivity .

Spectroscopic and Physical Properties:

PropertyValueSource
Boiling PointNot Reported
Density0.957 g/mL (analogue data)
Refractive Index (n²⁰/D)1.5110 (analogue data)
SMILESCC(C)(C)Si(C)OC₁=C(C=CC(=C₁)Br)C=O
InChIKeyPGJQGQLSEFRHPT-UHFFFAOYSA-N

Synthesis and Reaction Pathways

Synthetic Strategies

The compound is typically synthesized through sequential functionalization of benzaldehyde derivatives. A common approach involves:

  • Silylation: Protection of a phenolic hydroxyl group with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base (e.g., imidazole) .

  • Bromination: Electrophilic aromatic bromination using reagents like bromine (Br₂) or N-bromosuccinimide (NBS) to introduce the bromine substituent.

Example Protocol:

  • Step 1: A benzaldehyde derivative with a free hydroxyl group at the 2-position is treated with TBDMSCl and imidazole in anhydrous dichloromethane to form the silyl ether .

  • Step 2: The intermediate undergoes bromination at the 4-position using Br₂ in acetic acid, yielding the final product.

Reactivity and Functionalization

The compound’s three functional groups enable diverse transformations:

  • Aldehyde Oxidation: Conversion to carboxylic acids via oxidation with KMnO₄ or Ag₂O.

  • Bromine Substitution: Suzuki-Miyaura coupling with aryl boronic acids to form biaryl structures .

  • Silyl Ether Deprotection: Removal of the TBDMS group using tetrabutylammonium fluoride (TBAF) to regenerate the hydroxyl group .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound’s structure aligns with intermediates in antibiotic and anticancer agent syntheses. For example:

  • Transition-State Inhibitors: Analogues of this compound have been used to develop inhibitors of chorismate-utilizing enzymes (CUEs), which are targets for antimicrobial agents . The TBDMS group stabilizes intermediates during multi-step syntheses, as demonstrated in the synthesis of EntC inhibitors .

  • Siderophore Precursors: Brominated benzaldehydes serve as building blocks for siderophores, which are critical for bacterial iron acquisition .

Materials Science

The bromine atom enables polymerization or cross-linking in polymer chemistry, while the silyl group enhances solubility in non-polar solvents, aiding in the fabrication of organic electronic materials.

Research Findings and Case Studies

Case Study: Synthesis of Cyclohexene-Based Inhibitors

In a 2017 study, researchers utilized a brominated benzaldehyde derivative to synthesize cyclohexene transition-state inhibitors . Key steps included:

  • Epoxidation: Bromo epoxide formation using m-CPBA.

  • Hydride Opening: Regioselective opening with LiAlH₄ to install hydroxyl groups.

  • Silyl Protection: TBDMS protection to prevent undesired side reactions during subsequent steps .

This pathway highlights the compound’s utility in constructing stereochemically complex molecules.

Comparative Analysis with Analogues

CompoundKey DifferencesApplications
4-[(TBDMS)oxy]benzaldehyde Lacks bromine; lower MW (236.38 g/mol)Aldehyde protection in peptide synthesis
4-Bromo-2-[(TBDMS)oxymethyl]aniline Aniline group instead of aldehydePharmaceutical intermediates

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